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An In-depth Technical Guide to the Toxicological Profile of Amino N-methylcarbamates

This guide provides a comprehensive overview of the toxicological studies of amino N-
methylcarbamates, with a primary focus on the insecticide aminocarb. It is intended for

researchers, scientists, and professionals involved in drug development and chemical safety

assessment. The document details the mechanism of action, toxicokinetics, and various toxicity

endpoints, supported by quantitative data, experimental protocols, and visualizations of key

pathways and workflows.

Introduction to Amino N-methylcarbamates
Amino N-methylcarbamates are a class of organic compounds derived from carbamic acid,

characterized by the N-methylcarbamate ester functional group.[1] They are widely used as

broad-spectrum insecticides in agriculture and forestry.[2][3] Aminocarb (4-dimethylamino-3-

methylphenyl N-methylcarbamate) is a prominent member of this class, used to control pests

like Lepidoptera and Coleoptera.[2] Like other carbamates, their primary mode of action is the

inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][5] This action

is mechanistically similar to that of organophosphates, but with the key difference of being

reversible, which generally leads to a shorter duration of toxicity.[4][5]

Mechanism of Toxicity: Cholinesterase Inhibition
The principal toxic action of N-methylcarbamates is the reversible carbamylation of the

acetylcholinesterase (AChE) enzyme.[4] This inhibition prevents the breakdown of the
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neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions.[5] The

resulting accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors,

causing a state of cholinergic crisis.[4][5]

The carbamyl-AChE complex dissociates more readily than the phosphoryl-AChE complex

formed by organophosphates, allowing for the spontaneous reactivation of the enzyme.[4] This

reversibility limits the duration of poisoning and creates a wider margin between symptom-

producing and lethal doses compared to organophosphates.[4]
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Caption: Reversible inhibition of acetylcholinesterase by N-methylcarbamates.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
N-methylcarbamates are readily absorbed via ingestion, inhalation, and dermal contact,

although the dermal route tends to be less toxic.[4] Following absorption, they are distributed

throughout the body. Aminocarb, for example, is rapidly absorbed and excreted, with no

evidence of accumulation.[6]

Metabolism is a key detoxification pathway. In mammals, aminocarb is metabolized through

demethylation, hydroxylation, or ester hydrolysis.[6] The primary urinary metabolites are

conjugated forms of 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol.[6]
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Excretion is rapid, with studies in miniature swine showing that 96% of an oral dose of

aminocarb was excreted in the urine within 48 hours.[6]
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Caption: Simplified metabolic pathway of Aminocarb in mammals.

Toxicological Profile
Acute Toxicity
Aminocarb and its metabolites exhibit moderate to high acute toxicity. The oral LD50 in rats is

approximately 30-50 mg/kg.[6] Notably, some metabolites that retain the intact carbamate ester

structure show acute toxicity similar to or greater than the parent compound.[6]
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Table 1: Acute Toxicity of Aminocarb

Species Sex
Route of
Administration

LD50 (mg/kg) Reference

Rat M Oral 30
Dubois &
Raymund,
1962a[6]

Rat F Oral 50

Dubois &

Raymund,

1962a[6]

Rat M Dermal <1000
Kimmerle,

1961[6]

Rat F Dermal 275

Dubois &

Raymund,

1962a[6]

Rat M
Intraperitoneal

(IP)
13

Dubois &

Raymund,

1962a[6]

Rat F
Intraperitoneal

(IP)
13.5

Dubois &

Raymund,

1962a[6]

Guinea Pig M Oral 60

Dubois &

Raymund,

1962a[6]

| Chicken | F | Oral | 74-75 | Kruckenberg, 1978b; Dubois, 1962[6] |

Table 2: Acute Toxicity of Aminocarb Metabolites
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Compound Species Sex Route
LD50
(mg/kg)

Reference

4-amino-3-
methylphen
yl-N-
methylcarb
amate

Rat F Oral 18.3
Kimmerle,
1974[6]

4-amino-3-

methylphenyl

-N-

methylcarba

mate

Mouse F IP 1.6

Abdel-Wahab

& Casida,

1967[6]

4-

(methylamino

)-3-methyl

phenyl-N-

methylcarba

mate

Rat F Oral 27.8
Kimmerle,

1974[6]

| 4-(methylamino)-3-methyl phenyl-N-methylcarbamate| Mouse | F | IP | 3.0 | Abdel-Wahab &

Casida, 1967[6] |

Subchronic and Chronic Toxicity
Long-term studies in rats have shown that high dietary concentrations of aminocarb (e.g., 800

ppm) can lead to retarded weight gain and signs of hypersensitivity.[6] In a 12-week study with

beagle dogs, dietary levels of 200 ppm and above resulted in liver changes and reduced

spermatogenesis.[6]

Genotoxicity and Mutagenicity
Studies on the genotoxicity of N-methylcarbamates have produced mixed results. One study on

methylcarbamate found no mutagenic activity in the Ames test with Salmonella typhimurium

strain TA98, with or without metabolic activation.[7] However, the same study reported that

methylcarbamate caused DNA damage in L5178Y mouse lymphoma cells in the comet assay.
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[7] It did not, however, increase micronuclei formation in Chinese Hamster Ovary (CHO) cells.

[7] N-nitrosated derivatives of N-methylcarbamates have been shown to be highly mutagenic.

[8]

Table 3: Genotoxicity Profile of Methylcarbamate

Assay Type
Cell Line /
Strain

Metabolic
Activation

Result Reference

Ames Test
S.
typhimurium
TA98

With & Without
S9

Negative [7]

Comet Assay L5178Y cells
With & Without

S9

Positive

(Significant DNA

damage)

[7]

| In Vitro Micronucleus | CHO cells | With & Without S9 | Negative |[7] |

Carcinogenicity
The National Toxicology Program (NTP) conducted two-year gavage studies of methyl

carbamate in F344/N rats and B6C3F1 mice.[9][10] The results of these long-term studies did

not provide clear evidence of carcinogenic activity. Earlier, short-duration experiments with

methyl carbamate were deemed inadequate to evaluate its carcinogenicity.[11]

Reproductive and Developmental Toxicity
A three-generation reproduction study in Sprague-Dawley rats fed aminocarb at dietary doses

of 0, 100, 200, and 800 ppm was conducted.[6] At the highest dose (800 ppm), effects such as

slight hypersensitivity and retarded weight gain were observed in all generations.[6] However,

the study did not report significant effects on reproductive parameters at lower doses.

Key Experimental Protocols
Three-Generation Reproduction Study (Aminocarb)
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Objective: To assess the effects of aminocarb on reproductive function and offspring

development over multiple generations.

Species: Sprague-Dawley rats.

Groups: Four groups of 10 males and 20 females each.

Dosage: Aminocarb was administered in the diet at concentrations of 0 (control), 100, 200,

and 800 ppm.

Procedure:

Parental (F0) Generation: Treatment began when rats were approximately 75 days old

and continued through mating, gestation, and lactation.

F1 Generation: Pups from the F0 generation were selected to become the parents of the

F2 generation. They were maintained on the same dietary concentrations.

F2 Generation: Pups from the F1 generation were similarly selected to produce the F3

generation.

Endpoints: Fertility, gestation length, litter size, pup viability, pup weight, and general health

of parents and offspring were monitored. Gross and histopathological examinations were

performed.[6]

In Vitro Micronucleus Assay (Methylcarbamate)
Objective: To evaluate the potential of a substance to induce chromosomal damage.

Cell Line: Chinese Hamster Ovary (CHO) cells.

Procedure:

Exposure: CHO cells were exposed to methylcarbamate at concentrations of 1250, 2500,

and 5000 µg/ml for 4 hours, both with and without an exogenous metabolic activation

system (S9 mix from rat liver).
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Recovery: After exposure, cells were washed and incubated in a fresh medium containing

cytochalasin-B to block cytokinesis, resulting in binucleated cells.

Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific

stain (e.g., Giemsa).

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome

fragments or whole chromosomes) was scored in binucleated cells.

Controls: A solvent control (e.g., DMSO) and a positive control (e.g., cyclophosphamide)

were included.[7]

Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.

Cell Line: L5178Y mouse lymphoma cells.

Procedure:

Exposure: Cells were exposed to methylcarbamate (1250, 2500, 5000 µg/ml) for 2 hours,

with and without S9 metabolic activation.

Embedding: Cells were suspended in low-melting-point agarose and layered onto a

microscope slide pre-coated with normal melting point agarose.

Lysis: Slides were immersed in a high-salt lysis solution to remove cell membranes and

proteins, leaving behind the nuclear material (nucleoids).

Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer

to unwind the DNA and then subjected to an electric field. Damaged DNA (containing

fragments and breaks) migrates away from the nucleoid, forming a "comet tail."

Staining and Visualization: DNA was stained with a fluorescent dye (e.g., ethidium

bromide) and visualized under a fluorescence microscope.

Analysis: The extent of DNA damage was quantified by measuring the length and intensity

of the comet tail using image analysis software.[7]
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Caption: A typical workflow for in vitro genotoxicity assessment.

Conclusion
Amino N-methylcarbamates, exemplified by aminocarb, are effective insecticides whose

toxicity is primarily driven by the reversible inhibition of acetylcholinesterase. They are rapidly

metabolized and excreted, showing little potential for bioaccumulation. Acute toxicity is

moderate to high, and some metabolites can be as or more toxic than the parent compound.

Genotoxicity studies suggest a potential for DNA damage under certain conditions, although

mutagenicity in bacterial assays may be negative. Long-term studies have not provided clear

evidence of carcinogenicity. This guide summarizes key toxicological data and methodologies,

providing a technical foundation for researchers and safety assessors working with this class of

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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